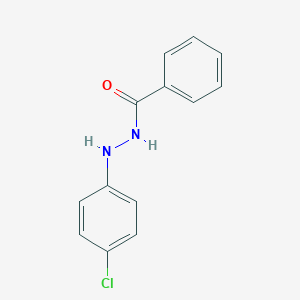

N'-(4-chlorophenyl)benzohydrazide

Overview

Description

Benzoic acid, 2-(p-chlorophenyl)hydrazide is an organic compound with the molecular formula C13H10Cl2N2O It is a derivative of benzoic acid where the carboxyl group is modified to form a hydrazide with a p-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(p-chlorophenyl)hydrazide typically involves the reaction of p-chlorobenzoic acid with p-chlorophenylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated gently at around 40°C for a few hours to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the production of benzoic acid, 2-(p-chlorophenyl)hydrazide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of mechanochemical synthesis, where reactants are ground together in the presence of a small amount of solvent, is also gaining popularity due to its efficiency and reduced solvent usage .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-(p-chlorophenyl)hydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, especially at the aromatic ring, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-(4-chlorophenyl)benzohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and benzohydrazide. The compound can be characterized using various spectroscopic techniques such as FT-IR, NMR, and UV-Vis spectroscopy. The general reaction can be summarized as follows:

Biological Applications

This compound exhibits a range of biological activities that make it a subject of interest in pharmacology.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of benzohydrazide derivatives. For instance, this compound has shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 12 |

| Reference Drug (Gentamicin) | E. coli | 13 |

| Reference Drug (Gentamicin) | S. aureus | 10 |

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against fungi like Aspergillus niger. Studies reveal that its derivatives can inhibit fungal growth effectively.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | A. niger | 14 |

| Reference Drug (Fluconazole) | A. niger | 13 |

Antioxidant Properties

The antioxidant activity of this compound has been assessed using the DPPH radical scavenging method, indicating its potential to neutralize free radicals.

Analytical Applications

This compound is also utilized in analytical chemistry for various purposes:

Chromatographic Techniques

Hydrazone derivatives, including this compound, are employed in chromatography for the separation and identification of complex mixtures due to their distinct chemical properties.

Spectrophotometric Analysis

The compound is used as a reagent in spectrophotometric methods for the detection of metal ions and other analytes in environmental samples.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzohydrazides, including this compound, demonstrated that it possesses comparable activity to established antibiotics against Gram-positive and Gram-negative bacteria. The research emphasized the need for novel antimicrobial agents due to rising antibiotic resistance.

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity of this compound was evaluated using DPPH assays. Results indicated significant scavenging activity, suggesting potential applications in food preservation and health supplements.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(p-chlorophenyl)hydrazide involves its interaction with biological molecules. It can bind to DNA through intercalation, leading to hypochromism and bathochromism. This interaction disrupts the normal function of DNA, thereby exhibiting antimicrobial and anticancer activities . The compound also targets specific enzymes and proteins, inhibiting their activity and leading to cell death in cancer cells .

Comparison with Similar Compounds

- Benzoic acid, 2-phenylhydrazide

- 4-fluorobenzoic acid, 2-(p-chlorophenyl)hydrazide

- Isonicotinic acid hydrazide

Comparison: Benzoic acid, 2-(p-chlorophenyl)hydrazide is unique due to the presence of the p-chlorophenyl group, which enhances its biological activity compared to similar compounds. For instance, 4-fluorobenzoic acid derivatives have shown higher inhibitory activity against certain bacteria, but benzoic acid, 2-(p-chlorophenyl)hydrazide exhibits a broader spectrum of antimicrobial and anticancer activities .

Biological Activity

N'-(4-chlorophenyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through the condensation reaction of 4-chlorobenzoyl chloride with hydrazine hydrate. The resulting compound features a hydrazone functional group, which is pivotal for its biological activity. The structural formula can be represented as follows:

Biological Activities

The biological activities of this compound encompass a range of pharmacological effects:

1. Antioxidant Activity

Research has shown that benzohydrazide derivatives exhibit notable antioxidant properties. For instance, this compound demonstrated an IC50 value of 0.035 ± 0.004 mM in scavenging DPPH radicals, indicating strong antioxidant potential compared to ascorbic acid as a reference standard .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies indicated that it possesses moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The compound's efficacy was comparable to established antibiotics like ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32-64 | 21 |

| Escherichia coli | 32-64 | 21 |

| Bacillus subtilis | 32-64 | 20 |

| Pseudomonas aeruginosa | 32-64 | 20 |

3. Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies indicate that this compound exhibits antiproliferative effects on several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values for these cell lines ranged from 0.15 to 0.46 µM, suggesting potent anticancer activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound's ability to donate electrons and neutralize free radicals contributes to its antioxidant capacity, thereby protecting cells from oxidative stress.

- Antimicrobial Mechanism : The hydrazone structure may interfere with bacterial cell wall synthesis or disrupt metabolic pathways, leading to bacterial cell death.

- Antitumor Mechanism : this compound may induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Study on Antioxidant Capacity : A comparative study assessed the DPPH scavenging activity of various hydrazone derivatives, revealing that this compound exhibited superior antioxidant effects compared to other synthesized compounds .

- Antimicrobial Efficacy Assessment : In a systematic evaluation of hydrazone derivatives, this compound was found to have comparable antibacterial activity to standard antibiotics against multiple bacterial strains .

Properties

IUPAC Name |

N'-(4-chlorophenyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-6-8-12(9-7-11)15-16-13(17)10-4-2-1-3-5-10/h1-9,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDUOCCITWQNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169894 | |

| Record name | Benzoic acid, 2-(p-chlorophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17473-76-6 | |

| Record name | Benzoic acid, 2-(4-chlorophenyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17473-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(p-chlorophenyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017473766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(p-chlorophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.